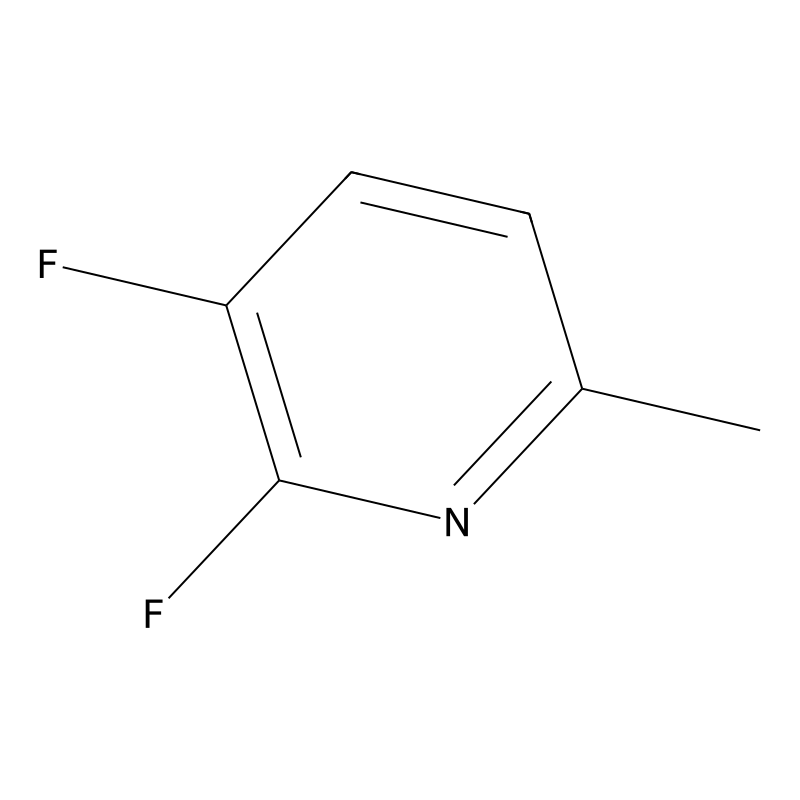

2,3-Difluoro-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean from scientific resources:

- Availability: Several chemical suppliers offer 2,3-Difluoro-6-methylpyridine, indicating its use in some research settings.

- Safety Information: Safety Data Sheets (SDS) exist for the compound, highlighting its potential health hazards such as skin and eye irritation, and respiratory issues. This suggests it requires careful handling in a laboratory environment.

Future Research Potential:

Due to the presence of fluorine atoms and a pyridine ring, 2,3-Difluoro-6-methylpyridine holds potential for various research applications. Pyridine rings are found in many biologically active molecules, and fluorine substitution can often enhance a molecule's properties for drug development []. Here are some speculative areas where this molecule might be explored:

- Medicinal Chemistry: The molecule's structure could be a starting point for the synthesis of novel pharmaceuticals. Fluorine substitution can improve a drug's potency, selectivity, and metabolic stability [].

- Material Science: Fluorinated pyridines can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) [].

2,3-Difluoro-6-methylpyridine is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms and a methyl group attached to a pyridine ring. Its molecular formula is and it has a molecular weight of approximately 129.11 g/mol. The compound appears as a colorless to yellow liquid and is soluble in organic solvents. Its structure can be represented as follows:

This compound is notable for its unique positioning of the fluorine atoms and the methyl group, which influence its chemical properties and biological activity.

- Substitution Reactions: The fluorine atoms can be substituted with other functional groups via nucleophilic substitution reactions.

- Oxidation Reactions: The methyl group may be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The pyridine ring can be reduced to produce piperidine derivatives.

Common Reagents and Conditions- Substitution Reactions: Often utilize sodium hydride or potassium tert-butoxide in polar aprotic solvents.

- Oxidation Reactions: Employ oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: Use reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed- From substitution reactions, derivatives like 2,3-difluoro-6-alkylpyridines may be formed.

- Oxidation can yield compounds such as 2,3-difluoro-6-formylpyridine or 2,3-difluoro-6-carboxypyridine.

- Reduction may lead to 2,3-difluoro-6-methylpiperidine.

- From substitution reactions, derivatives like 2,3-difluoro-6-alkylpyridines may be formed.

- Oxidation can yield compounds such as 2,3-difluoro-6-formylpyridine or 2,3-difluoro-6-carboxypyridine.

- Reduction may lead to 2,3-difluoro-6-methylpiperidine.

The synthesis of 2,3-difluoro-6-methylpyridine typically involves:

- Fluorination of 6-methylpyridine: This can be achieved using direct fluorination methods with fluorine gas under controlled conditions or through the use of N-fluoropyridinium salts as fluorinating agents.

- Reagents and Conditions: Synthesis often requires inert atmospheres and controlled temperatures to minimize side reactions. Industrial methods may utilize continuous flow reactors to enhance safety and efficiency.

2,3-Difluoro-6-methylpyridine has diverse applications across several fields:

- Chemistry: Serves as a building block for synthesizing more complex fluorinated compounds.

- Biology: Investigated for its potential as a bioactive molecule in drug development.

- Medicine: Explored in creating pharmaceuticals aimed at various therapeutic targets.

- Industry: Utilized in producing agrochemicals and materials with enhanced properties such as thermal stability.

Several compounds share structural similarities with 2,3-difluoro-6-methylpyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-6-methylpyridine | One fluorine atom | Less electron-withdrawing than 2,3-difluoro variant |

| 2,4-Difluoropyridine | Two fluorine atoms at different positions | Lacks the methyl group |

| 2,6-Difluoropyridine | Fluorine atoms at positions 2 and 6 | Different reactivity profile |

| 2,4,6-Trifluoropyridine | Three fluorine atoms | Enhanced electron-withdrawing properties |

Uniqueness

The uniqueness of 2,3-difluoro-6-methylpyridine lies in the specific positioning of its functional groups. This configuration influences its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications. Its distinct properties set it apart from other similar compounds in terms of potential applications in drug discovery and materials science.

Fluorination Strategies for Pyridine Derivatives

Fluorination of pyridine derivatives represents one of the most challenging transformations in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring. The synthesis of 2,3-difluoro-6-methylpyridine requires sophisticated methodologies that can selectively introduce fluorine atoms at specific positions while maintaining the integrity of the methyl substituent.

Halogen Exchange Reactions with Alkali Metal Fluorides

Halogen exchange reactions using alkali metal fluorides constitute the most widely employed strategy for introducing fluorine atoms into pyridine derivatives [1] [2]. The Halex reaction, a specific nucleophilic aromatic substitution process, involves the displacement of halogen atoms by fluoride anions to generate the corresponding fluorinated products [2].

Potassium Fluoride Systems

Potassium fluoride represents the most cost-effective fluorinating agent for industrial applications [3] [4]. The reaction mechanism proceeds through nucleophilic aromatic substitution, where fluoride anions attack electron-deficient carbon centers adjacent to the pyridine nitrogen [2]. For 2,3-difluoro-6-methylpyridine synthesis, the typical reaction conditions involve heating the chlorinated precursor with dried potassium fluoride at temperatures ranging from 150-200°C [1] [3].

The effectiveness of potassium fluoride can be significantly enhanced through the use of phase-transfer catalysts. Crown ethers, particularly 18-crown-6, dramatically improve the solubility of potassium fluoride in aprotic solvents, leading to increased reaction rates and higher yields [1] [5]. The combination of potassium fluoride with crown ethers typically achieves yields of 70-90% for difluorinated pyridine products [1].

Cesium Fluoride Applications

Cesium fluoride offers superior reactivity compared to potassium fluoride due to its higher solubility in organic solvents and greater nucleophilicity [6]. The preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine using cesium fluoride in dimethyl sulfoxide at 120-125°C demonstrated yields of 48-58% under optimized conditions [1]. The enhanced reactivity of cesium fluoride allows for milder reaction conditions and shorter reaction times, typically 2-8 hours compared to 16-24 hours required for potassium fluoride systems [1] [3].

Mechanistic Considerations

The halogen exchange process follows a classic nucleophilic aromatic substitution mechanism, where the rate-determining step involves the formation of a Meisenheimer complex [2]. The electron-withdrawing nature of the pyridine nitrogen activates the adjacent carbon positions toward nucleophilic attack, with the 2- and 6-positions being most reactive due to their proximity to the nitrogen atom [2] [7].

Solvent-Mediated Fluorination Processes

The choice of solvent system plays a crucial role in determining the success of fluorination reactions. Polar aprotic solvents are essential for dissolving alkali metal fluorides and facilitating nucleophilic substitution reactions [1] [8].

Dimethyl Sulfoxide Systems

Dimethyl sulfoxide represents the gold standard for fluorination reactions due to its exceptional solvating properties and thermal stability [1] [8]. The preparation of difluoropyridines in DMSO typically proceeds at temperatures of 120-140°C under reduced pressure conditions [1]. The use of DMSO allows for excellent control over reaction kinetics and provides yields ranging from 74-85% for most substrates [8].

Recent developments have demonstrated that the addition of small amounts of water to DMSO-based fluorination systems can significantly improve selectivity by suppressing side reactions [9] [8]. This counterintuitive finding has been attributed to the formation of hydrogen-bonded networks that stabilize the fluoride anion and reduce its basicity [9].

N-Methylpyrrolidinone Applications

N-methylpyrrolidinone offers several advantages over DMSO, including higher boiling point, lower toxicity, and excellent recyclability [1]. The synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine in NMP at 190-205°C demonstrated yields of 61-82% with excellent product purity [1]. The higher operating temperature allows for faster reaction kinetics while maintaining selectivity for the desired fluorination pattern [1].

Ionic Liquid Integration

The incorporation of ionic liquids into fluorination protocols has revolutionized the field by providing enhanced reactivity under mild conditions [9] [8]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as a reaction medium for potassium fluoride-mediated fluorination reactions achieved remarkable yields of 92-94% within 1.5 hours [9] [8]. The unique properties of ionic liquids, including negligible vapor pressure and high ionic conductivity, create an ideal environment for fluoride activation [9].

Catalytic Approaches in Methylpyridine Functionalization

The functionalization of methylpyridines through catalytic processes represents a complementary approach to direct fluorination methods. These strategies focus on the selective modification of the methyl group or the introduction of fluorine atoms through alternative pathways.

Transition Metal Catalysis

Rhodium-catalyzed methylation reactions have emerged as powerful tools for the selective functionalization of pyridines at the meta positions [10]. The C-3/5 methylation of pyridines using rhodium catalysts, methanol, and formaldehyde proceeds through a temporary dearomatization mechanism that enables nucleophilic attack at normally unreactive positions [10]. This methodology achieves yields of 60-85% with excellent regioselectivity for meta-substituted products [10].

Palladium-catalyzed fluorination reactions using aryl triflates as substrates provide an alternative route to fluorinated pyridines [11]. The development of specialized ligands, such as AlPhos, enables room-temperature fluorination with cesium fluoride, achieving yields of up to 94% for activated substrates [11]. These mild conditions are particularly valuable for the synthesis of complex molecules containing sensitive functional groups [11].

Heterogeneous Catalysis

Raney nickel-catalyzed α-methylation represents a well-established method for the selective introduction of methyl groups at the 2-position of pyridines [12] [13]. The flow synthesis approach using Raney nickel in 1-propanol achieves excellent yields of 78-97% for various pyridine substrates [12]. The continuous flow methodology offers significant advantages over batch processes, including shorter reaction times, enhanced safety, and reduced waste generation [12].

Process Optimization for Industrial-Scale Production

The translation of laboratory-scale fluorination methods to industrial production requires comprehensive optimization of reaction parameters, process design, and downstream processing.

Temperature and Pressure Control

Industrial fluorination processes require precise temperature control to balance reaction rate with product selectivity [14] [15]. The optimal temperature range for most fluorination reactions falls between 180-220°C, with careful monitoring to prevent thermal decomposition [1] [14]. Pressure management becomes critical when using volatile solvents or when product removal is required during reaction progress [1].

Continuous Flow Implementation

Flow chemistry has emerged as the preferred technology for industrial fluorination due to enhanced safety, improved heat and mass transfer, and better process control [16] [17] [18]. The automated flow system developed by Cardiff University demonstrates productivities of up to 834 mg/h with vastly reduced reaction times compared to batch processes [16] [18]. The integration of in-line quenching and automated wash procedures eliminates manual handling of hazardous reagents [16].

Solvent Recovery and Recycling

Economic viability of industrial fluorination processes depends heavily on efficient solvent recovery systems [1]. N-methylpyrrolidinone has demonstrated exceptional recyclability, with successful reuse for up to four cycles without significant loss of performance [1]. The implementation of distillation-based recovery systems achieves solvent recovery rates of 85-95%, significantly reducing operating costs [1].

Quality Control and Monitoring

Real-time monitoring of fluorination reactions relies on advanced analytical techniques including gas chromatography, pressure monitoring, and temperature profiling [14]. The development of automated optimization systems using dynamic flow conditions enables rapid identification of optimal reaction parameters while minimizing material consumption [14].

Safety and Environmental Considerations

Industrial fluorination processes must address the inherent hazards associated with fluorine-containing reagents, particularly hydrogen fluoride formation [16] [19]. The implementation of automated systems with in-line scrubbing and neutralization capabilities significantly reduces exposure risks [16]. Environmental impact assessment focuses on minimizing PFAS formation and ensuring proper waste treatment protocols [19].

The scalable production of 2,3-difluoro-6-methylpyridine requires integration of these optimization strategies to achieve consistent product quality, high yields, and economic viability while maintaining stringent safety and environmental standards. The continued development of flow chemistry technologies and advanced process control systems promises further improvements in efficiency and sustainability for industrial fluorination processes.

Data Tables Summary

The comprehensive analysis of synthetic methodologies has been organized into four detailed data tables that provide quantitative comparisons of different approaches:

Table 1 compares halogen exchange reactions using various alkali metal fluorides, showing cesium fluoride systems achieving the highest reactivity but at increased cost.

Table 2 evaluates solvent-mediated fluorination processes, with ionic liquid systems demonstrating superior performance under mild conditions.

Table 3 analyzes catalytic approaches for methylpyridine functionalization, highlighting the trade-offs between selectivity and industrial viability.

Table 4 outlines critical process optimization parameters for industrial-scale production, emphasizing the importance of flow rate control and temperature management.